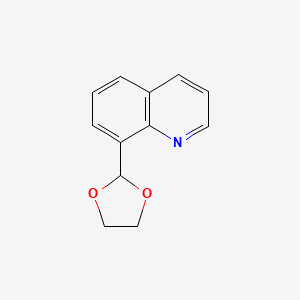![molecular formula C11H8N2O2 B11902068 [3,3'-Bipyridine]-4-carboxylic acid](/img/structure/B11902068.png)
[3,3'-Bipyridine]-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,3’-Bipyridine]-4-carboxylic acid is an organic compound that belongs to the bipyridine family Bipyridines are characterized by the presence of two pyridine rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bipyridine]-4-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of pyridyl carboxylates with aryl bromides. This reaction is catalyzed by palladium and often requires the presence of a base and an oxidant . Another method involves the direct arylation of pyridine using palladium catalysts .
Industrial Production Methods: Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . These methods are favored for their efficiency and ability to produce high yields under relatively mild conditions.
Types of Reactions:
Oxidation: [3,3’-Bipyridine]-4-carboxylic acid can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially hydrogenated bipyridines.
Aplicaciones Científicas De Investigación
[3,3’-Bipyridine]-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of bipyridine are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of [3,3’-Bipyridine]-4-carboxylic acid involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and materials science . The compound can also interact with biological molecules, potentially affecting cellular processes and pathways.
Comparación Con Compuestos Similares
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in catalysis.
4,4’-Bipyridine: Used as a precursor to viologens, which have electrochemical properties.
2,3’-Bipyridine: Studied for its pharmacological applications.
Uniqueness: [3,3’-Bipyridine]-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and coordination behavior. This makes it a valuable compound for specialized applications in coordination chemistry and materials science .
Propiedades
Fórmula molecular |
C11H8N2O2 |
|---|---|
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
3-pyridin-3-ylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-3-5-13-7-10(9)8-2-1-4-12-6-8/h1-7H,(H,14,15) |
Clave InChI |
JYECPEARLWSJOH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=C(C=CN=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(Chloromethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B11902020.png)


![3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11902043.png)
![6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11902050.png)



